molecular formula C23H30N6O2 B271783 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine

1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine

Cat. No.: B271783
M. Wt: 422.5 g/mol
InChI Key: LOGLACYTPGZRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine is a complex organic molecule that features a combination of aromatic, tetrazole, and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Ethoxybenzyl Intermediate: The ethoxybenzyl moiety can be prepared by ethylation of a hydroxybenzyl compound using ethyl iodide in the presence of a base like potassium carbonate.

    Coupling Reactions: The tetrazole and ethoxybenzyl intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

    Introduction of the Pyrrolidine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ethoxy groups, forming corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced species.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its tetrazole and amine groups, which can form hydrogen bonds and other interactions with proteins and nucleic acids.

Medicine

In medicine, the compound could be explored for its potential as a pharmaceutical agent. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug design to improve metabolic stability and bioavailability.

Industry

Industrially, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine would depend on its specific application. In a pharmaceutical context, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring could mimic the carboxylate group of natural substrates, allowing the compound to inhibit or activate target proteins.

Comparison with Similar Compounds

Similar Compounds

    {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine: Lacks the pyrrolidine group, potentially altering its biological activity and chemical reactivity.

    {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-methylpyrrolidin-2-yl)methyl]amine: Similar structure but with a methyl group instead of an ethyl group on the pyrrolidine ring, which could affect its pharmacokinetic properties.

Uniqueness

The unique combination of the ethoxy, tetrazole, and pyrrolidine groups in 1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine provides a distinct set of chemical and biological properties that can be fine-tuned for specific applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C23H30N6O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine

InChI

InChI=1S/C23H30N6O2/c1-3-28-14-8-11-20(28)17-24-16-18-12-13-21(22(15-18)30-4-2)31-23-25-26-27-29(23)19-9-6-5-7-10-19/h5-7,9-10,12-13,15,20,24H,3-4,8,11,14,16-17H2,1-2H3

InChI Key

LOGLACYTPGZRNM-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OCC

Canonical SMILES

CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.